An In-depth Technical Guide to N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8)
An In-depth Technical Guide to N-(2-Methoxypyridin-3-yl)pivalamide (CAS 125867-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxypyridin-3-yl)pivalamide is a chemical compound that belongs to the class of pivalamide and pyridine derivatives. [1]With the CAS number 125867-19-8, this molecule serves as a versatile building block in the realms of medicinal chemistry, organic synthesis, and material science. [1]Its structural features, combining a methoxypyridine core with a bulky pivaloyl group, make it a subject of interest for the development of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and potential relevance in drug discovery, based on available data.
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Methoxypyridin-3-yl)pivalamide is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 125867-19-8 | Multiple Sources |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Multiple Sources |
| Molecular Weight | 208.26 g/mol | Multiple Sources |
| Melting Point | 53-57 °C | J&K Scientific |
| Boiling Point | 317.4 ± 32.0 °C at 760 mmHg | ChemNet, Guidechem, ECHEMI |
| Density | 1.079 g/cm³ | J&K Scientific, ChemNet, Guidechem, ECHEMI |
| pKa (Predicted) | 16.60 ± 0.50 | Guidechem |
| Flash Point | 145.8 ± 25.1 °C | ChemNet, Guidechem, ECHEMI |
| Molar Refractivity | 58.7 ± 0.3 cm³ | ChemNet, Guidechem, ECHEMI |
Synthesis
While a specific, detailed experimental protocol for the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide is not widely published in readily accessible literature, a general synthetic strategy can be inferred from related research on 2-alkoxy-3-aminopyridine derivatives. A plausible synthetic route is outlined below.
Caption: General workflow for the synthesis of N-(2-Methoxypyridin-3-yl)pivalamide.
Experimental Protocol (General Procedure)
The synthesis would likely involve the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride in an inert solvent and in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
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Dissolution: Dissolve 2-methoxy-3-aminopyridine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
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Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the solution and cool the mixture in an ice bath.
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Acylation: Slowly add a stoichiometric amount of pivaloyl chloride to the cooled solution under constant stirring.
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Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent.
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Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield N-(2-Methoxypyridin-3-yl)pivalamide.
Potential Applications in Drug Discovery
While there is no direct evidence of the biological activity of N-(2-Methoxypyridin-3-yl)pivalamide in the public domain, its structural components suggest potential areas of interest for drug development. The pyridine ring is a common scaffold in many biologically active compounds.
Recent research has highlighted the significance of the N-(2-methoxypyridin-3-yl) moiety in the development of potent inhibitors for key cellular targets. For instance, a 2023 study reported that a derivative, 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide, exhibited strong inhibitory activity against PI3K (Phosphatidylinositol 3-kinase). [2]The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The potent activity of this related compound suggests that the N-(2-methoxypyridin-3-yl) core can be a valuable pharmacophore for designing inhibitors of this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of N-(2-methoxypyridin-3-yl) derivatives.
The pivaloyl group, a bulky tert-butyl group, can influence the molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. Its steric hindrance can protect the adjacent amide bond from enzymatic degradation, potentially leading to a longer biological half-life.
Spectroscopic Data
At present, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for N-(2-Methoxypyridin-3-yl)pivalamide are not available in public databases. Researchers synthesizing or working with this compound are encouraged to perform these analyses to confirm its structure and purity.
Conclusion
N-(2-Methoxypyridin-3-yl)pivalamide is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the field of drug discovery. While specific biological data for this compound is currently lacking, the demonstrated activity of structurally related compounds in inhibiting critical cancer-related signaling pathways highlights the potential of its core structure as a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the biological profile of this and related compounds.
